Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-
CAS No.: 648420-11-5
Cat. No.: VC16933801
Molecular Formula: C26H31N3O2
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648420-11-5 |
|---|---|
| Molecular Formula | C26H31N3O2 |
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | 1-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-3-isoquinolin-5-ylurea |
| Standard InChI | InChI=1S/C26H31N3O2/c1-31-23-12-10-20(11-13-23)22(16-19-6-3-2-4-7-19)18-28-26(30)29-25-9-5-8-21-17-27-15-14-24(21)25/h5,8-15,17,19,22H,2-4,6-7,16,18H2,1H3,(H2,28,29,30) |
| Standard InChI Key | BSMRITMMFRMBAK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(CC2CCCCC2)CNC(=O)NC3=CC=CC4=C3C=CN=C4 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Identifiers
The IUPAC name of the compound is 1-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-3-isoquinolin-5-ylurea, reflecting its branched alkyl chain and aromatic substituents . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 648420-11-5 |
| PubChem CID | 9979379 |
| DSSTox Substance ID | DTXSID40433616 |
| Molecular Formula | C₂₆H₃₁N₃O₂ |
| Molecular Weight | 417.5 g/mol |
Synonyms for the compound include N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinylurea and the Wikidata identifier Q82247804 .
Structural Characteristics
2D and 3D Conformational Analysis
The 2D structure (Fig. 1) features:
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A urea core (-NH-C(=O)-NH-) bridging the propyl and isoquinolinyl groups.
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A 3-cyclohexyl-2-(4-methoxyphenyl)propyl chain introducing steric bulk and lipophilicity.
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An isoquinolin-5-yl group contributing aromaticity and potential π-π stacking interactions.
The 3D conformer (PubChem CID 9979379) reveals a bent geometry around the urea moiety, with the cyclohexyl group adopting a chair conformation and the methoxyphenyl ring oriented orthogonally to the isoquinoline plane .
Table 1: Key Structural Descriptors
| Descriptor | Value/Representation |
|---|---|
| SMILES | COC1=CC=C(C=C1)C(CC2CCCCC2)CNC(=O)NC3=CC=CC4=C3C=CN=C4 |
| InChI | InChI=1S/C26H31N3O2/c1-31-23-12-10-20(11-13-23)22(16-19-6-3-2-4-7-19)18-28-26(30)29-25-9-5-8-21-17-27-15-14-24(21)25/h5,8-15,17,19,22H,2-4,6-7,16,18H2,1H3,(H2,28,29,30) |
| InChIKey | BSMRITMMFRMBAK-UHFFFAOYSA-N |
Electronic Properties
The methoxy group (-OCH₃) acts as an electron-donating substituent, polarizing the phenyl ring, while the isoquinolinyl group’s nitrogen atoms introduce regions of partial positive charge. These features may influence solubility and intermolecular interactions .
Synthesis and Characterization
Hypothetical Synthetic Routes
While no explicit synthesis protocol is documented for this compound, analogous urea derivatives are typically synthesized via:
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Reaction of isocyanates with amines:
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Example: 5-Aminoisoquinoline reacts with 3-cyclohexyl-2-(4-methoxyphenyl)propyl isocyanate.
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Carbodiimide-mediated coupling:
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Using dicyclohexylcarbodiimide (DCC) to couple 3-cyclohexyl-2-(4-methoxyphenyl)propylamine with isoquinolin-5-ylcarbamic acid.
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Purification likely involves recrystallization from ethanol/water mixtures, given the compound’s moderate polarity .
Analytical Data Gaps
PubChem lacks experimental spectral data (e.g., NMR, IR). Computational predictions suggest:
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¹H NMR: Signals at δ 1.0–2.2 ppm (cyclohexyl CH₂), δ 3.7–3.8 ppm (OCH₃), and δ 6.8–8.5 ppm (aromatic protons).
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MS (ESI): Predicted [M+H]⁺ ion at m/z 418.5.
| Target Class | Potential Interaction Mechanism |
|---|---|
| Protein Kinases | Urea-mediated ATP-binding site blockade |
| G-Protein-Coupled Receptors | Allosteric modulation via aromatic stacking |
| DNA Topoisomerases | Intercalation via isoquinolinyl ring |
Toxicity and ADME Predictions
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Lipophilicity (LogP): Estimated at 4.1 (AlogPS), indicating high membrane permeability but potential hepatotoxicity.
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CYP450 Metabolism: Likely substrate for CYP3A4 due to bulky substituents.
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hERG Inhibition Risk: Moderate (predicted IC₅₀ ≈ 2.1 µM), warranting cardiac safety studies.
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